2-Diazonio-1-(2-ethynylphenyl)ethen-1-olate

Description

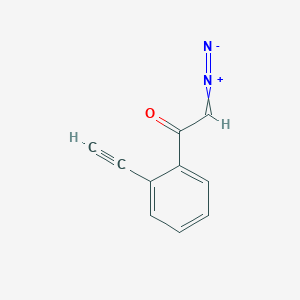

Le 2-Diazonio-1-(2-éthynylphényl)éthène-1-olate est un composé organique caractérisé par la présence d'un groupe diazonium et d'un groupe éthynylphényl

Propriétés

Numéro CAS |

142458-70-6 |

|---|---|

Formule moléculaire |

C10H6N2O |

Poids moléculaire |

170.17 g/mol |

Nom IUPAC |

2-diazo-1-(2-ethynylphenyl)ethanone |

InChI |

InChI=1S/C10H6N2O/c1-2-8-5-3-4-6-9(8)10(13)7-12-11/h1,3-7H |

Clé InChI |

HKSKZOWLSTVADP-UHFFFAOYSA-N |

SMILES canonique |

C#CC1=CC=CC=C1C(=O)C=[N+]=[N-] |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2-Diazonio-1-(2-éthynylphényl)éthène-1-olate implique généralement la diazotation d'un précurseur approprié. Une méthode courante est la réaction de la 2-éthynylaniline avec l'acide nitreux, qui est généré in situ à partir de nitrite de sodium et d'acide chlorhydrique. La réaction est effectuée à basse température pour assurer la stabilité du sel de diazonium.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques du 2-Diazonio-1-(2-éthynylphényl)éthène-1-olate ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela nécessiterait un contrôle minutieux des conditions réactionnelles pour maintenir la stabilité du composé diazonium et assurer des rendements élevés.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-Diazonio-1-(2-éthynylphényl)éthène-1-olate peut subir divers types de réactions chimiques, notamment :

Réactions de substitution : Le groupe diazonium peut être remplacé par d'autres nucléophiles, tels que les halogénures, les hydroxydes ou les amines.

Réactions de couplage : Le composé peut participer à des réactions de couplage azo avec des phénols ou des amines aromatiques pour former des composés azo.

Réactions de cyclisation : Dans certaines conditions, le composé peut subir une cyclisation intramoléculaire pour former des composés hétérocycliques.

Réactifs et conditions courantes

Réactions de substitution : Les réactifs courants incluent les sels d'halogénure (par exemple, le chlorure de sodium), les bases (par exemple, l'hydroxyde de sodium) et les amines. Ces réactions sont généralement effectuées dans des solvants aqueux ou organiques à des températures basses à modérées.

Réactions de couplage : Les phénols ou les amines aromatiques sont utilisés comme partenaires de couplage, souvent en présence d'une base telle que l'acétate de sodium. Ces réactions sont généralement effectuées dans des solvants aqueux ou mixtes.

Réactions de cyclisation : La cyclisation peut être induite par chauffage ou par l'utilisation de catalyseurs spécifiques, en fonction du produit souhaité.

Principaux produits formés

Réactions de substitution : Les produits comprennent des dérivés halogénés, hydroxylés ou aminés du composé d'origine.

Réactions de couplage :

Réactions de cyclisation :

Applications De Recherche Scientifique

5. Mécanisme d'action

Le mécanisme d'action du 2-Diazonio-1-(2-éthynylphényl)éthène-1-olate implique la réactivité du groupe diazonium. Ce groupe peut subir des réactions de substitution électrophile, où il agit comme un électrophile et réagit avec des nucléophiles. Le groupe éthynyl peut également participer à des réactions, telles que la cyclisation, en raison de sa triple liaison.

Mécanisme D'action

The mechanism of action of 2-Diazonio-1-(2-ethynylphenyl)ethen-1-olate involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The ethynyl group can also participate in reactions, such as cyclization, due to its triple bond.

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-Diazonio-1-(2-méthylphényl)éthène-1-olate

- 2-Diazonio-1-(2-éthoxyphényl)éthène-1-olate

- 2-Diazonio-1-(2-chlorophényl)éthène-1-olate

Unicité

Le 2-Diazonio-1-(2-éthynylphényl)éthène-1-olate est unique en raison de la présence du groupe éthynyl, qui confère une réactivité distincte par rapport aux autres composés diazonium. Cela permet des réactions de cyclisation uniques et la formation de composés hétérocycliques qui ne sont pas facilement accessibles à partir d'autres sels de diazonium.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.